![molecular formula C27H29N3O5S2 B2689437 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-95-7](/img/structure/B2689437.png)
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H29N3O5S2 and its molecular weight is 539.67. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including those with benzamide, thiazole, and benzofuran moieties, are often synthesized to explore their chemical properties and potential biological activities. For instance, the synthesis of novel cyclic dipeptidyl ureas through Ugi reactions and subsequent transformations indicates a methodological interest in creating diverse molecular architectures for further evaluation (Sañudo et al., 2006).
Anticancer and Antimicrobial Evaluation
Benzamide derivatives, particularly those integrated with thiazole and other heterocyclic compounds, have been evaluated for their potential anticancer and antimicrobial activities. For example, a study on the microwave-assisted synthesis of acridine-acetazolamide conjugates and their inhibition effects on human carbonic anhydrase isoforms highlights the therapeutic potential of such compounds (Ulus et al., 2016). Furthermore, compounds synthesized from benzodifuranyl and thiazolopyrimidines exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as COX inhibitors (Abu‐Hashem et al., 2020).
Antifungal Agents
The development of antifungal agents also benefits from the synthesis of new benzamide derivatives. A study on the preparation of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives as potential antifungal agents showcases the ongoing research in finding new treatments for fungal infections (Narayana et al., 2004).
Novel Drug Impurities
The identification and synthesis of impurities in drug substances, such as Repaglinide, highlight the importance of chemical synthesis in ensuring drug quality and safety. This research contributes to the understanding of drug stability and the development of analytical methods for quality control (Kancherla et al., 2018).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-3-34-23-11-7-8-19-16-24(35-25(19)23)22-17-36-27(28-22)29-26(31)18-12-14-21(15-13-18)37(32,33)30(2)20-9-5-4-6-10-20/h7-8,11-17,20H,3-6,9-10H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEBLOXFEXGFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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